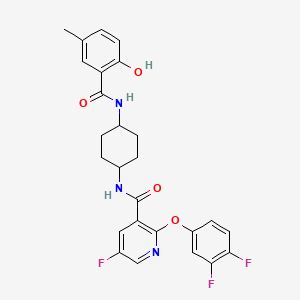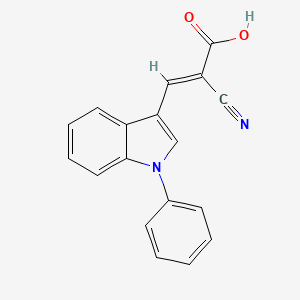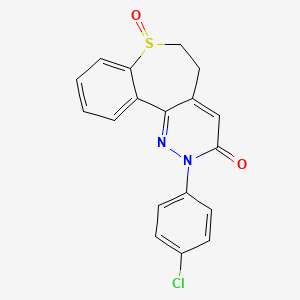
(1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y-23684 is an anxiolytic drug with a novel chemical structure, primarily used in scientific research. It has similar effects to benzodiazepine drugs but is structurally distinct and is classified as a nonbenzodiazepine anxiolytic. Y-23684 is a nonselective partial agonist at gamma-aminobutyric acid A receptors, exhibiting primarily anxiolytic and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-23684 involves the condensation of 2-aryl-5,6-dihydro-1-benzothiepino[5,4-c]pyridazin-3(2H)-ones. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for Y-23684 are not extensively documented, the compound is synthesized in research laboratories under controlled conditions. The process involves multiple steps, including the preparation of intermediates and the final condensation reaction .
Chemical Reactions Analysis
Types of Reactions
Y-23684 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Y-23684 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Y-23684 is extensively used in scientific research due to its unique pharmacological profile. Some of its applications include:
Chemistry: Studying the compound’s chemical properties and reactions.
Biology: Investigating its effects on biological systems, particularly its anxiolytic and anticonvulsant properties.
Medicine: Researching its potential therapeutic uses for anxiety disorders and epilepsy.
Industry: Exploring its applications in the development of new pharmaceuticals
Mechanism of Action
Y-23684 exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic and anticonvulsant effects. The compound’s selective binding to gamma-aminobutyric acid A receptors results in minimal sedative side effects compared to traditional benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A full agonist at gamma-aminobutyric acid A receptors with strong sedative effects.
Clobazam: Another benzodiazepine with anxiolytic and anticonvulsant properties.
Bretazenil: A partial agonist at gamma-aminobutyric acid A receptors, similar to Y-23684
Uniqueness
Y-23684 is unique due to its selective anxiolytic and anticonvulsant effects with minimal sedative side effects. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
CAS No. |
118288-67-8 |
|---|---|
Molecular Formula |
C18H13ClN2O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-oxo-5,6-dihydro-[1]benzothiepino[5,4-c]pyridazin-3-one |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-5-7-14(8-6-13)21-17(22)11-12-9-10-24(23)16-4-2-1-3-15(16)18(12)20-21/h1-8,11H,9-10H2 |
InChI Key |
WHMCSFWQVGJBGM-UHFFFAOYSA-N |
SMILES |
C1CS(=O)C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide 2-(4-chlorophenyl)-5,6-dihydro-(1)-benzothiepino(5,4-c)pyridazin-3(2H)-one-7-oxide Y 23684 Y-23684 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B1683358.png)
![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)
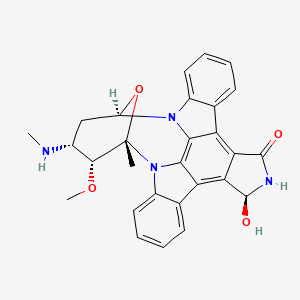
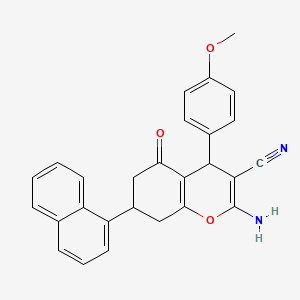
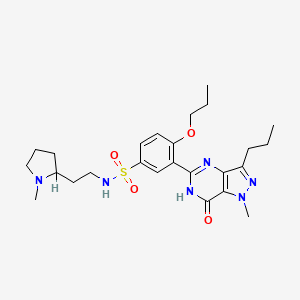
![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)
![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)

![2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic Acid](/img/structure/B1683376.png)
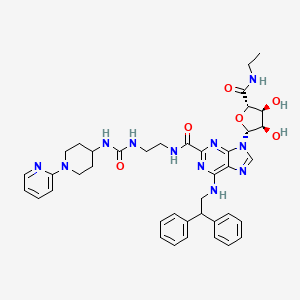
![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)
